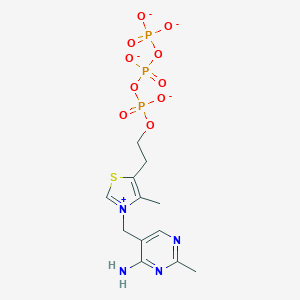

Thiamine(1+) triphosphate(4-)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiamine(1+) triphosphate(4-) is trianion of thiamine(1+) diphosphate arising from deprotonation of the four OH groups of the triphosphate. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a thiamine(1+) triphosphate.

3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-(4,6,8,8-tetrahydroxy-3,5,7-trioxa-4,6,8-triphosphaoct-1-yl)thiazolium hydroxide, inner salt, P,P',P''-trioxide. The triphosphate ester of thiamine. In Leigh's disease, this compound is present in decreased amounts in the brain due to a metabolic block in its formation.

科学的研究の応用

Biochemical Functions

Thiamine triphosphate is involved in several critical biochemical processes:

- Protein Phosphorylation : ThTP can phosphorylate proteins, which is crucial for various signaling pathways. For instance, it has been shown to phosphorylate rapsyn, a protein associated with nicotinic acetylcholine receptors, facilitating their clustering at the neuromuscular junction . This phosphorylation occurs at low concentrations of ThTP (5–25 µM) and is significant for synaptic signaling.

- Regulation of Ion Channels : ThTP is linked to the regulation of chloride channels in neuronal tissues. Increased concentrations of ThTP correlate with enhanced chloride permeability in rat brain membrane vesicles, suggesting a role in maintaining neuronal excitability and neurotransmission .

- Energy Metabolism : In Escherichia coli, ThTP synthesis occurs during amino acid starvation and is linked to energy substrate availability. The synthesis requires free thiamine diphosphate and inorganic phosphate, energized by the proton-motive force generated by the respiratory chain .

Physiological Significance

ThTP plays several vital roles in physiological processes:

- Cellular Stress Response : ThTP accumulates in response to nutrient deficiencies (carbon and nitrogen), indicating its role as a signaling molecule during stress conditions. This accumulation suggests that ThTP may help cells adapt to adverse environments by modulating metabolic pathways .

- Neuroprotection and Neurodegeneration : Research indicates that thiamine and its derivatives, including ThTP, are crucial for neuronal health. A reduction in thiamine levels can lead to oxidative imbalances and neurodegeneration. ThTP's involvement in synaptic signaling further emphasizes its protective role in the nervous system .

- Immune Function : Recent studies have highlighted thiamine's immunological roles, particularly in T cell development within the thymus. ThTP may influence the metabolism of branched-chain α-keto acids in thymic stromal cells, enhancing immune responses .

Therapeutic Applications

The potential therapeutic applications of ThTP are being explored in various fields:

- Nutritional Supplementation : Given its essential roles in metabolism and neuronal function, thiamine supplementation may be beneficial for individuals with deficiencies or conditions like Wernicke-Korsakoff syndrome. High doses of thiamine have shown promise in reducing hypoxia-related symptoms during COVID-19 infections by enhancing immune responses .

- Neurological Disorders : Due to its role in synaptic signaling and neuroprotection, ThTP could be investigated as a therapeutic agent for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Table 1: Summary of Key Research Findings on Thiamine Triphosphate

| Study | Findings | Organism | Application |

|---|---|---|---|

| Bettendorff et al., 1994 | Correlation between ThTP content and chloride uptake | Rat brain | Suggests role in ion channel regulation |

| Nature Communications, 2013 | Synthesis of ThTP from thiamine diphosphate under stress conditions | E. coli | Indicates adaptive metabolic response |

| PMC Article, 2023 | Involvement of ThTP in protein phosphorylation related to synaptic signaling | Vertebrates | Highlights regulatory roles in neurotransmission |

| MDPI Review, 2021 | Potential link between ThTP metabolism and pituitary tumor-transforming genes | Various organisms | Explores broader implications for cancer research |

特性

CAS番号 |

15666-52-1 |

|---|---|

分子式 |

C12H16N4O10P3S-3 |

分子量 |

501.27 g/mol |

IUPAC名 |

[[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C12H19N4O10P3S/c1-8-11(30-7-16(8)6-10-5-14-9(2)15-12(10)13)3-4-24-28(20,21)26-29(22,23)25-27(17,18)19/h5,7H,3-4,6H2,1-2H3,(H5-,13,14,15,17,18,19,20,21,22,23)/p-3 |

InChIキー |

IWLROWZYZPNOFC-UHFFFAOYSA-K |

SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-] |

正規SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-] |

同義語 |

Thiamin Triphosphate Thiamine Triphosphate Triphosphate, Thiamin Triphosphate, Thiamine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。